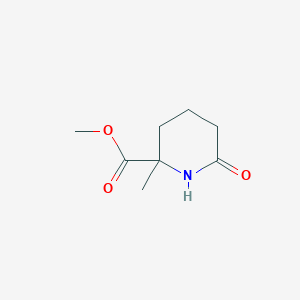

Methyl 2-methyl-6-oxopiperidine-2-carboxylate

Übersicht

Beschreibung

“Methyl 2-methyl-6-oxopiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H13NO3 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 70-75 degrees Celsius . It has a molecular weight of 157.17 .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereochemistry

Methyl 2-methyl-6-oxopiperidine-2-carboxylate and its derivatives have been extensively studied for their roles in various chemical syntheses. For example, Michael reactions involving derivatives of this compound result in the formation of 6- and 6,8-substituted compounds, indicating its utility in creating complex organic structures. The stereochemical aspects of these reactions have also been explored, shedding light on the possibilities of stereoselective syntheses (Vafina et al., 2003).

Structural Studies

The compound has been a subject of structural study, particularly in its enolic forms. For instance, the stereochemistry of certain enolic forms of this compound derivatives has been determined using nuclear magnetic resonance (NMR) data. This provides valuable insights into the compound's behavior in different chemical environments (Fernández et al., 1993).

Biotechnology Applications

In biotechnology, 6-oxopiperidine-2-carboxylic acid, a related compound, has been used to study the biosynthesis of penicillin G. It has been observed to reverse the l-lysine inhibition of penicillin G production in Penicillium chrysogenum, suggesting a potential role in optimizing antibiotic production [(Kurz↦kowski et al., 1990)](https://consensus.app/papers/reversion-llysine-inhibition-penicillin-biosynthesis-kurz↦kowski/49bc7dfc8829523e8697793c4bc97fcd/?utm_source=chatgpt).

Assays in Fermentation Processes

This compound derivatives have also been assayed in fermentation processes involving Penicillium chrysogenum. The accumulation of related compounds during penicillin G biosynthesis highlights their relevance in monitoring and possibly enhancing antibiotic production (Kurz↦kowski et al., 1990).

Enantioselective Synthesis

The enantioselective synthesis of certain derivatives has been achieved, showing the compound's importance in the creation of biologically active compounds with specific stereochemical configurations. This aspect is crucial in pharmaceutical chemistry where the efficacy and safety of drugs can depend on their enantiomeric forms (Wang et al., 2018).

Alkaloid Synthesis

This compound derivatives serve as building blocks for synthesizing piperidine-related alkaloids. This highlights its significance in the synthesis of complex natural products, which are often used as pharmaceuticals, agrochemicals, or biological probes (Takahata et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(7(11)12-2)5-3-4-6(10)9-8/h3-5H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKASLZAXVNONSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527628 | |

| Record name | Methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89115-90-2 | |

| Record name | Methyl 2-methyl-6-oxopiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B3360439.png)

![2-Isopropylimidazo[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B3360442.png)

![10-Methyl-6,7-dihydropyrido[1,2-a]indol-8(9H)-one](/img/structure/B3360472.png)

![2-(m-Tolyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3360499.png)

![2-(4-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B3360506.png)

![6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B3360534.png)